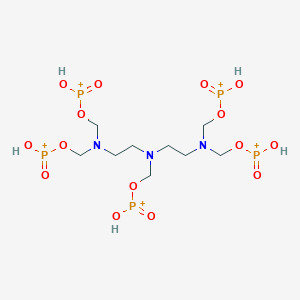

DTPP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

37107-08-7 |

|---|---|

Molecular Formula |

C9H23N3O15P5+5 |

Molecular Weight |

568.16 g/mol |

IUPAC Name |

[bis[2-[bis[[hydroxy(oxo)phosphaniumyl]oxymethyl]amino]ethyl]amino]methoxy-hydroxy-oxophosphanium |

InChI |

InChI=1S/C9H18N3O15P5/c13-28(14)23-5-10(1-3-11(6-24-29(15)16)7-25-30(17)18)2-4-12(8-26-31(19)20)9-27-32(21)22/h1-9H2/p+5 |

InChI Key |

PBHXLXJLHCENHW-UHFFFAOYSA-S |

SMILES |

C(CN(CO[P+](=O)O)CO[P+](=O)O)N(CCN(CO[P+](=O)O)CO[P+](=O)O)CO[P+](=O)O |

Canonical SMILES |

C(CN(CO[P+](=O)O)CO[P+](=O)O)N(CCN(CO[P+](=O)O)CO[P+](=O)O)CO[P+](=O)O |

Synonyms |

diethylenetriaminopentamethylphosphonic acid DTPP |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin (DTPP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin (DTPP), a significant porphyrin derivative with applications in diverse fields, including photodynamic therapy and materials science. This document outlines detailed experimental protocols, data presentation in structured tables, and visualizations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The synthesis of this compound, also known as H₂TMPP, is most commonly achieved through the condensation of pyrrole with an appropriate aldehyde, in this case, 4-methoxybenzaldehyde. Two prevalent methods for this synthesis are the Adler-Longo and the Lindsey methods. While both are effective, they differ in reaction conditions such as temperature, solvent, and catalyst.

Synthetic Methods

-

Adler-Longo Method: This method typically involves refluxing the reactants in a high-boiling solvent like propionic acid, open to the air.[1] It is a one-pot synthesis that is relatively simple to perform.

-

Lindsey Synthesis: This two-step method involves the acid-catalyzed condensation of the aldehyde and pyrrole at room temperature to form the porphyrinogen, followed by oxidation to the porphyrin. This method often results in higher yields and purity compared to the Adler-Longo method.

A recently reported green synthesis protocol offers an alternative, environmentally friendly approach.[2]

Experimental Protocol: A Green Synthesis Approach[2]

This protocol provides a detailed methodology for the synthesis of this compound using a more environmentally benign solvent system.

Materials:

-

4-Methoxybenzaldehyde

-

Pyrrole

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric Acid (HCl)

-

Dimethylformamide (DMF)

-

Silica Gel (100-200 mesh) for column chromatography

Procedure:

-

To a 2:1 mixture of methanol and water (150 mL), add 4-methoxybenzaldehyde (2 mmol, 243 µL) and pyrrole (2 mmol, 140 µL).

-

Add 10 mL of concentrated HCl to the reaction mixture.

-

Stir the mixture at room temperature for 2 hours.

-

Filter the resulting precipitate using Whatman filter paper.

-

Dissolve the precipitate in 15 mL of DMF.

-

Reflux the DMF solution for 1.5 hours.

-

Transfer the solution to a beaker and stir overnight.

-

Evaporate the solvent to dryness.

-

Purify the crude product by column chromatography using silica gel (100-200 mesh).

Table 1: Synthesis Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₄₈H₃₈N₄O₄ | [3][4][5] |

| Molecular Weight | 734.84 g/mol | [3][4] |

| Appearance | Purple crystalline powder | [4] |

| Yield | Not explicitly stated for this specific green synthesis, but similar porphyrin syntheses report yields from 17-21%. | [2] |

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the primary analytical techniques employed.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins due to their strong light absorption in the visible and ultraviolet regions. The spectrum is dominated by an intense Soret band (or B band) around 400-450 nm and several weaker Q bands in the 500-700 nm region.[6][7][8][9]

Experimental Protocol:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., chloroform or dichloromethane).

-

Use a quartz cuvette to hold the sample.

-

Record the absorption spectrum over a wavelength range of 300-800 nm using a UV-Vis spectrophotometer.

-

Identify the λmax values for the Soret and Q bands.

Table 2: UV-Visible Spectroscopy Data for this compound

| Band | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

| Soret Band | ~418 | ~3.5 x 10⁵ | [10] |

| Q-Band I | ~515 | ~1.8 x 10⁴ | [10] |

| Q-Band II | ~550 | ~1.1 x 10⁴ | [10] |

| Q-Band III | ~593 | ~6.0 x 10³ | [10] |

| Q-Band IV | ~649 | ~5.5 x 10³ | [10] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. The highly symmetric nature of the molecule simplifies the spectra.

Experimental Protocol:

-

Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using an NMR spectrometer.

-

Analyze the chemical shifts, integration, and splitting patterns to confirm the structure.

Table 3: ¹H NMR Spectroscopy Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 8.85 | s | 8H | β-pyrrolic protons | [2] |

| 8.10 | d | 8H | ortho-phenyl protons | [11] |

| 7.27 | d | 8H | meta-phenyl protons | [11] |

| 4.08 | s | 12H | Methoxy (-OCH₃) protons | [11] |

| -2.78 | s | 2H | Inner NH protons | [2] |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.

Experimental Protocol:

-

Dissolve a small amount of this compound in a suitable solvent.

-

Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).

-

Acquire the mass spectrum and identify the molecular ion peak ([M+H]⁺).

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₄₈H₃₈N₄O₄ | [3][4][5] |

| Calculated Monoisotopic Mass | 734.2893 g/mol | [4] |

| Expected [M+H]⁺ | ~735.2971 | Calculated |

Visualizing Key Processes

This compound Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: A flowchart of the this compound synthesis and purification process.

Signaling Pathway in Photodynamic Therapy (PDT)

Porphyrins like this compound are excellent photosensitizers for photodynamic therapy.[12][13][14] Upon activation by light of a specific wavelength, the photosensitizer can initiate a cascade of events leading to cell death, primarily through the generation of reactive oxygen species (ROS).

References

- 1. A. D. Adler, F. R. Longo, J. D. Finarelli, J. Goldmacher, J. Assour and L. Korsakoff, “A Simplified Synthesis for Meso- Tetraphenylporphine,” The Journal of Organic Chemistry, Vol. 32, No. 3, 1967, p. 476. doi10.1021/jo01288a053 - References - Scientific Research Publishing [scirp.org]

- 2. Large-Scale Green Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5,10,15,20-Tetrakis(4-methoxyphenyl)-21H,23H-porphine Dye content 95 22112-78-3 [sigmaaldrich.com]

- 4. 5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin | C48H38N4O4 | CID 135404412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

An In-depth Technical Guide on the Solubility and Stability of Di-tert-butyl Peroxide (DTBP)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "DTPP" is not a standard chemical identifier. This guide focuses on Di-tert-butyl peroxide (DTBP), a plausible interpretation of the user's query due to the common abbreviation and the availability of substantial technical data.

Introduction

Di-tert-butyl peroxide (DTBP), with the chemical formula C₈H₁₈O₂, is a dialkyl organic peroxide widely utilized as a radical initiator in polymerization processes, a cross-linking agent for polymers, and a reagent in organic synthesis.[1][2] Its efficacy in these applications is intrinsically linked to its solubility in various media and its thermal stability, which dictates its decomposition into reactive free radicals. This guide provides a comprehensive overview of the solubility and stability of DTBP, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers and professionals in its safe and effective handling and application.

Physicochemical Properties of Di-tert-butyl Peroxide

A summary of the key physicochemical properties of DTBP is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈O₂ | [1] |

| Molecular Weight | 146.22 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Sharp, pungent | [3][4] |

| Density | 0.794–0.796 g/cm³ at 25°C | [3] |

| Boiling Point | 109–111°C | [2][3] |

| Melting Point | -30°C to -40°C | [2][3] |

| Flash Point (closed cup) | <0°C to 18°C | [2][3] |

| Refractive Index | ~1.39 | [2] |

Solubility Profile

Di-tert-butyl peroxide is a nonpolar compound, which dictates its solubility characteristics. It is generally soluble in organic solvents and insoluble in water.

Qualitative Solubility

DTBP is miscible with a wide range of organic solvents. Its solubility is attributed to the hydrophobic nature of the two tert-butyl groups.

Table 2: Qualitative Solubility of Di-tert-butyl Peroxide

| Solvent Class | Solubility | Reference(s) |

| Water | Insoluble / Immiscible | [1][2][3][4] |

| Alcohols | Soluble (e.g., ethanol) | [1][2][4] |

| Ethers | Soluble (e.g., diethyl ether) | [1][2] |

| Ketones | Soluble (e.g., acetone) | [1][4] |

| Aromatic Hydrocarbons | Soluble (e.g., benzene, toluene) | [3][4] |

| Aliphatic Hydrocarbons | Soluble (e.g., petroleum ether) | [4] |

| Esters | Soluble | [2] |

Experimental Protocol for Solubility Determination

The following protocol outlines a general method for determining the solubility of a liquid compound like DTBP in various solvents.

Objective: To determine the qualitative solubility of Di-tert-butyl peroxide in a range of solvents.

Materials:

-

Di-tert-butyl peroxide (DTBP)

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

-

Small test tubes or vials

-

Pipettes or graduated cylinders

-

Vortex mixer

Procedure:

-

Sample Preparation: In a well-ventilated fume hood, add 1 mL of the solvent to be tested into a clean, dry test tube.

-

Addition of Solute: Carefully add a small, measured amount of DTBP (e.g., 0.1 mL) to the solvent in the test tube.

-

Mixing: Cap the test tube and vortex the mixture vigorously for 30-60 seconds.

-

Observation: Visually inspect the mixture for signs of dissolution. A single, clear phase indicates that the DTBP is soluble. The presence of two distinct layers, cloudiness, or droplets indicates insolubility or immiscibility.

-

Incremental Addition (Optional for Miscibility): If the initial amount dissolves, continue adding DTBP in small increments, mixing after each addition, to observe if it is miscible in all proportions.

-

Record Results: Record the observations for each solvent tested.

Safety Precautions:

-

Always handle DTBP in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene are suitable for short-term handling, but for prolonged contact, Silver Shield®/4H® gloves are recommended), and a lab coat.

-

DTBP is flammable and a strong oxidizing agent. Keep it away from heat, sparks, open flames, and reducing agents.

-

Dispose of waste according to institutional guidelines for hazardous materials.

Solubility Determination Workflow

Stability Profile

Di-tert-butyl peroxide is a thermally sensitive compound. Its stability is a critical consideration for storage, handling, and application.

Thermal Stability

DTBP is relatively stable at room temperature but decomposes at elevated temperatures to form two tert-butoxy radicals.[3] This decomposition is exothermic and can become self-accelerating, potentially leading to an explosion if not controlled.

Table 3: Thermal Stability Data for Di-tert-butyl Peroxide

| Parameter | Value | Reference(s) |

| Self-Accelerating Decomposition Temperature (SADT) | 80°C | [2] |

| 10-hour half-life temperature | 126°C | [2] |

| 1-hour half-life temperature | 149°C | [2] |

| 1-minute half-life temperature | 193°C | [2] |

| Activation Energy | 35.1 kcal/mol | [2] |

The SADT is the lowest temperature at which self-accelerating decomposition may occur with a substance in the packaging as used in transport. Storage temperatures should be kept well below the SADT.

Chemical Stability and Incompatibilities

DTBP is a strong oxidizing agent and can react violently with combustible and reducing materials.[4] It is sensitive to heat, shock, friction, and acidic conditions.[3] Contact with acids, metals, or reducing agents should be avoided.[3]

Experimental Protocol for Stability Assessment (Isothermal Aging)

This protocol describes a method to assess the thermal stability of DTBP by monitoring its concentration over time at a constant elevated temperature.

Objective: To determine the degradation rate of Di-tert-butyl peroxide at a specific temperature.

Materials:

-

Di-tert-butyl peroxide (DTBP)

-

A stable, high-boiling point solvent (e.g., dodecane)

-

Small, sealable reaction vials or ampules

-

Constant temperature oven or heating block

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or High-Performance Liquid Chromatography (HPLC) system.

-

Volumetric flasks and pipettes

-

Internal standard (e.g., a stable hydrocarbon)

Procedure:

-

Solution Preparation: Prepare a dilute solution of DTBP in the chosen solvent (e.g., 1% w/v). Add a known concentration of an internal standard.

-

Sample Aliquoting: Dispense equal volumes of the solution into several reaction vials.

-

Sealing: Securely seal the vials to prevent solvent evaporation.

-

Incubation: Place the vials in a constant temperature oven or heating block set to the desired test temperature (e.g., 120°C).

-

Time Points: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 16 hours), remove one vial from the oven and immediately quench the reaction by placing it in an ice bath. The t=0 sample represents the initial concentration.

-

Analysis: Analyze the concentration of DTBP in each sample using GC or HPLC. The use of an internal standard helps to correct for any variations in injection volume.

-

Data Analysis: Plot the natural logarithm of the DTBP concentration versus time. If the degradation follows first-order kinetics, the plot should be linear. The slope of the line is the negative of the rate constant (k). The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k.

Safety Precautions:

-

All procedures involving heating of DTBP must be conducted behind a blast shield in a fume hood.

-

Use small quantities of the material to minimize the risk of a significant exothermic event.

-

Ensure the oven or heating block has reliable temperature control.

References

Potential Biological Targets of Dithiopropyl-thiamine (DTPP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dithiopropyl-thiamine (DTPP) is a synthetic S-propyl derivative of thiamine (Vitamin B1). Biochemical studies indicate that this compound functions as a precursor to thiamine pyrophosphate (TPP), the biologically active form of thiamine, through in vivo transformation.[1] Consequently, the primary biological targets of this compound are understood to be the enzymes that are dependent on TPP as a cofactor. These enzymes are central to carbohydrate and amino acid metabolism, playing critical roles in cellular energy production and biosynthetic processes. This technical guide provides an in-depth overview of these key enzymatic targets, their associated metabolic pathways, and the experimental protocols utilized to assess their activity, which can be adapted to study the effects of this compound.

Core Biological Targets: TPP-Dependent Enzymes

The biological activity of this compound is predicated on its conversion to TPP. Therefore, its targets are the enzymes that utilize TPP as a cofactor for their catalytic activity. The principal targets are:

-

Pyruvate Dehydrogenase Complex (PDC): A multi-enzyme complex that links glycolysis to the citric acid cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA.[2]

-

α-Ketoglutarate Dehydrogenase Complex (α-KGDH): A key regulatory enzyme in the citric acid cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA.[3]

-

Transketolase (TK): An enzyme in the pentose phosphate pathway that plays a crucial role in the synthesis of nucleotide precursors and NADPH.[3]

-

Branched-Chain α-Ketoacid Dehydrogenase Complex (BCKDC): An enzyme complex involved in the catabolism of branched-chain amino acids (leucine, isoleucine, and valine).

Deficiencies in TPP can lead to reduced activity of these enzymes, resulting in various metabolic and neurological disorders.

Quantitative Data on Target Modulation

| Enzyme Target | Parameter | Typical Value (for TPP) | Method of Determination |

| Pyruvate Dehydrogenase (E1 subunit) | Km for TPP | ~0.1 - 1 µM | Enzyme kinetics assay |

| Transketolase | Km for TPP | ~1 - 10 µM | Enzyme kinetics assay |

| α-Ketoglutarate Dehydrogenase | Km for TPP | ~0.5 - 5 µM | Enzyme kinetics assay |

| Cellular TPP Levels | Concentration | 70 - 180 nmol/L (in whole blood) | HPLC with fluorescence detection[4] |

Signaling and Metabolic Pathways

The TPP-dependent enzymes targeted by this compound (via its conversion to TPP) are integral to central metabolic pathways. Understanding these pathways is crucial for elucidating the systemic effects of this compound.

Glycolysis and Citric Acid Cycle Link

The Pyruvate Dehydrogenase Complex (PDC) is a critical juncture in cellular metabolism, connecting the glycolytic pathway with the citric acid cycle.

Pentose Phosphate Pathway

Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), which is vital for producing NADPH and the precursors for nucleotide synthesis.

Experimental Protocols

Investigating the biological effects of this compound would involve assessing its impact on the activity of TPP-dependent enzymes. Below are representative protocols for these assays.

Measurement of Erythrocyte Transketolase Activity

This is a functional assay for thiamine status and can be used to assess the bioavailability of TPP from this compound.

-

Principle: The activity of transketolase in erythrocyte lysates is measured in the presence and absence of added TPP. A high stimulation of activity with exogenous TPP (the "TPP effect") indicates a deficiency in endogenous TPP.

-

Methodology:

-

Sample Preparation: Prepare a hemolysate from washed erythrocytes.

-

Reaction Mixture: Prepare two sets of reaction mixtures. One set contains the hemolysate and the substrates (e.g., ribose-5-phosphate and xylulose-5-phosphate). The second set is identical but also contains a saturating concentration of TPP.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes).

-

Measurement: The rate of substrate conversion (e.g., formation of sedoheptulose-7-phosphate) is measured, often using a colorimetric method or HPLC.

-

Calculation: The erythrocyte transketolase activity coefficient (ETKAC) is calculated as: ETKAC = (Activity with added TPP) / (Activity without added TPP) An ETKAC value significantly greater than 1 indicates a latent TPP deficiency.

-

Pyruvate Dehydrogenase Complex Activity Assay

This assay measures the overall activity of the PDC in tissue homogenates or isolated mitochondria.

-

Principle: The rate of conversion of pyruvate to acetyl-CoA is determined by measuring the production of NADH, which absorbs light at 340 nm.

-

Methodology:

-

Sample Preparation: Isolate mitochondria or prepare a tissue homogenate from the tissue of interest.

-

Reaction Buffer: Prepare a buffer containing the substrates and cofactors: pyruvate, Coenzyme A, and NAD+.

-

Initiation of Reaction: Add the sample to the reaction buffer to start the reaction.

-

Spectrophotometric Measurement: Monitor the increase in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: The rate of NADH production is calculated from the change in absorbance using the Beer-Lambert law. Enzyme activity is typically expressed as nmol/min/mg of protein.

-

α-Ketoglutarate Dehydrogenase Activity Assay

Commercial kits are available for this assay, which is typically colorimetric.

-

Principle: α-KGDH converts α-ketoglutarate to an intermediate that reduces a probe to a colored product with strong absorbance at 450 nm.[5]

-

Methodology (based on a typical kit):

-

Sample Preparation: Homogenize tissue or cells in the provided assay buffer.

-

Reaction Mix: Prepare a reaction mix containing the α-KGDH substrate and the colorimetric probe.

-

Incubation: Add the sample to the reaction mix and incubate at room temperature, protected from light.

-

Measurement: Measure the absorbance at 450 nm at multiple time points.

-

Calculation: The activity of α-KGDH is determined from the rate of change in absorbance and is proportional to the concentration of the enzyme in the sample.

-

Experimental Workflow for this compound Evaluation

The following workflow outlines a logical sequence for evaluating the biological effects of this compound on its presumed targets.

Conclusion

Dithiopropyl-thiamine is a thiamine derivative whose biological effects are mediated through its conversion to thiamine pyrophosphate. Its primary targets are therefore the TPP-dependent enzymes that are fundamental to cellular metabolism. Researchers investigating this compound should focus on its ability to modulate intracellular TPP levels and subsequently the activity of enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this compound's biological activity and its potential as a therapeutic agent for conditions related to impaired TPP-dependent metabolism.

References

- 1. The determination of thiamin pyrophosphate in blood and other tissues, and its correlation with erythrocyte transketolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyruvate dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 3. Thiamine Biochemistry [thiamine.dnr.cornell.edu]

- 4. researchgate.net [researchgate.net]

- 5. Alpha-Ketoglutarate Dehydrogenase Activity Colorimetric Assay Kit – Bioquote [bioquote.com]

An In-depth Technical Guide to the Safe Handling and Disposal of Diethylenetriaminepentaacetic Acid (DTPP)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and disposal of Diethylenetriaminepentaacetic Acid (DTPP), also known as DTPA. The information is intended to support researchers, scientists, and professionals in drug development in the safe and responsible use of this chelating agent.

Chemical and Physical Properties

This compound is a polyaminocarboxylic acid that acts as a powerful chelating agent, forming stable complexes with a variety of metal ions.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Molecular Formula | C14H23N3O10 | [2][3][4] |

| Molecular Weight | 393.35 g/mol | [1][2][4] |

| Appearance | White to off-white solid/crystalline powder | [1][2] |

| Melting Point | 219-220 °C (426-428 °F) | [2][4] |

| Flash Point | 200 °C (392 °F) - closed cup | [2][4] |

| Solubility in Water | Soluble | [1][4] |

| pH | 2.5 at 10 g/L at 23°C (73°F) | [2] |

| Stability | Stable under normal conditions of use, storage, and transport.[4] | |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases.[2][3][4] | |

| Hazardous Decomposition Products | Oxides of carbon and nitrogen under fire conditions.[2] |

Toxicological Data

The toxicological profile of this compound is crucial for risk assessment and the implementation of appropriate safety measures.

| Metric | Value | Species | Route | Source |

| LD50 (Ingestion) | >2,000 mg/kg | Rat | Oral | [2] |

| LC50 (Inhalation) | 1 mg/L - 6h | Rat (Male) | Inhalation | [2] |

Teratogenicity: A study on pregnant Wistar rats indicated that high doses of Ca-DTPA (12, 24, and 36 times the human dose) resulted in fetal abnormalities, including exencephaly, microphthalmia, anophthalmia, and fusion of ribs. The survival rate of fetuses was also reduced at the highest dose. No toxic effects were observed in the dams. Zn-DTPA did not show these teratogenic effects on the fetuses.[5]

Hazard Identification and Safety Precautions

This compound presents several hazards that necessitate careful handling and the use of personal protective equipment (PPE).

GHS Hazard Statements:

-

Causes skin irritation.[6]

-

Causes serious eye irritation.[6]

-

May cause respiratory irritation.[6]

-

Suspected of causing cancer.[6]

-

Toxic to aquatic life with long-lasting effects.[6]

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves (e.g., Nitrile rubber, minimum layer thickness: 0.11 mm, breakthrough time: > 480 min).[3]

-

Skin and Body Protection: Wear a lab coat, and in situations with a risk of significant exposure, a chemical-resistant apron.

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.

Experimental Protocols

Teratogenicity Study in Rats (Adapted from INIS-IAEA)

Objective: To assess the teratogenic potential of Ca-DTPA and Zn-DTPA in rats.[5]

Methodology:

-

Animal Model: Pregnant female Wistar rats.

-

Test Substances: Ca-DTPA and Zn-DTPA.

-

Dosage: The agents were administered at doses of 1, 6, 12, 24, and 36 times the human dose (1 Human Dose = 30μmol/kg body weight).[5]

-

Administration: Daily subcutaneous injections from day 9 to day 13 of gestation.[5]

-

Endpoints:

-

Observation of toxic effects in the dams.

-

Assessment of fetal survival rate.

-

Gross examination of fetuses for any physical abnormalities.[5]

-

Handling, Storage, and Disposal

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust.[2]

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, well-ventilated area in a tightly closed container.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[2]

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

-

Personal Precautions: Wear appropriate personal protective equipment, including respiratory protection.[3]

-

Containment: Prevent the spill from entering drains or waterways.[2][7]

-

Clean-up:

Disposal Guidelines

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.[2][6]

-

Consult with environmental services or a licensed professional waste disposal company.

-

Do not dispose of down the drain or into the environment.[3]

-

Contaminated packaging should be treated as the chemical itself.

Visualizations

This compound Spill Response Workflow

Caption: Workflow for a safe and effective response to a this compound spill.

Environmental Fate and Degradation Pathway of this compound

Caption: Simplified pathway of this compound's fate in the aquatic environment.

References

- 1. shivchem.com [shivchem.com]

- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 3. artms.ca [artms.ca]

- 4. curiumpharma.com [curiumpharma.com]

- 5. Toxicological study on the safety of DTPA as a drug, (1) [inis.iaea.org]

- 6. nwsci.com [nwsci.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. sdfine.com [sdfine.com]

An In-depth Technical Guide to Decyl(triphenyl)phosphonium (DTPP) in Chemical Biology

For Researchers, Scientists, and Drug Development Professionals

Decyl(triphenyl)phosphonium (DTPP) is a lipophilic cation that has garnered significant attention in chemical biology and drug development due to its ability to specifically accumulate within mitochondria. This property makes it an invaluable molecular tool for delivering therapeutic agents and probes to this critical organelle, which is central to cellular metabolism, signaling, and apoptosis. This guide provides a comprehensive overview of this compound, including its mechanism of action, synthesis, applications, and detailed experimental protocols for its study.

Core Concepts: Mitochondrial Targeting with this compound

The primary utility of this compound lies in its capacity to target mitochondria. This targeting is a direct consequence of the large mitochondrial membrane potential (ΔΨm), which is typically -150 to -180 mV negative with respect to the cytoplasm. This strong negative potential across the inner mitochondrial membrane drives the accumulation of positively charged molecules like this compound into the mitochondrial matrix. The lipophilic nature of the triphenylphosphonium cation and the decyl alkyl chain facilitates its passage through the mitochondrial membranes.

This targeted accumulation allows for the selective delivery of various "cargo" molecules attached to the this compound moiety to the mitochondria. One of the most prominent examples of this strategy is MitoQ, a mitochondria-targeted antioxidant where coenzyme Q10 is attached to a triphenylphosphonium cation via an alkyl chain.[1][2]

Signaling Pathway of this compound-Mediated Mitochondrial Accumulation

The process of this compound accumulation is a physical one, driven by electrochemical gradients rather than a complex biological signaling cascade. The following diagram illustrates this process.

Caption: this compound accumulation is driven by plasma and mitochondrial membrane potentials.

Data Presentation: Quantitative Analysis of this compound and Derivatives

The following tables summarize key quantitative data related to this compound and its derivatives, providing insights into their efficacy and potential toxicity.

Table 1: Cytotoxicity of Triphenylphosphonium Derivatives

| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time (h) |

| Tri-n-butyl-n-hexadecylphosphonium bromide | HeLa | MTT | < 5 | 24 and 48 |

| Triphenylmethylphosphonium iodide | K562 | MTT | 6-10 | 48 |

| Triphenylethylphosphonium iodide | K562 | MTT | 6-10 | 48 |

| Triphenylpropylphosphonium iodide | K562 | MTT | 6-10 | 48 |

| Triphenylbutylphosphonium iodide | K562 | MTT | 6-10 | 48 |

| Triphenylpentylphosphonium iodide | K562 | MTT | 6-10 | 48 |

Data sourced from a study on the cytotoxic properties of phosphonium salts.[3]

Table 2: Clinical Trial Outcomes of MitoQ (a this compound derivative)

| Condition | Dosage | Duration | Outcome |

| Septic Shock | 20 mg twice daily | 5 days | Significant improvement in oxidative stress biomarkers (GPx, CAT, SOD) and reduction in MDA.[4][5] |

| Age-related Vascular Dysfunction | 20 mg/day | 6 weeks | Improved endothelial function and reduction in oxidized LDL.[6] |

Experimental Protocols

Synthesis of Decyl(triphenyl)phosphonium Bromide

This protocol describes a common method for the synthesis of this compound bromide via a nucleophilic substitution reaction.

Materials:

-

Triphenylphosphine (PPh3)

-

1-Bromodecane

-

Toluene (anhydrous)

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1-bromodecane (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The product, decyl(triphenyl)phosphonium bromide, will precipitate out of the solution as a white solid.

-

Collect the solid by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the product under vacuum to yield the final decyl(triphenyl)phosphonium bromide.

Measurement of Mitochondrial Membrane Potential using TMRM

Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant fluorescent dye that accumulates in active mitochondria with an intact membrane potential. A decrease in mitochondrial membrane potential results in a decrease in TMRM fluorescence.

Materials:

-

Cells of interest cultured on glass-bottom dishes suitable for microscopy

-

Complete cell culture medium

-

TMRM stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Fluorescence microscope with appropriate filters (e.g., TRITC)

Procedure:

-

Prepare a fresh TMRM staining solution at a final concentration of 20-200 nM in complete cell culture medium. The optimal concentration should be determined empirically for each cell type.

-

Remove the culture medium from the cells and wash once with warm PBS.

-

Add the TMRM staining solution to the cells and incubate for 30-45 minutes at 37°C in the dark.

-

Wash the cells three times with warm PBS.

-

Add fresh, warm PBS or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red/orange fluorescence.

-

To confirm that the signal is dependent on the mitochondrial membrane potential, add a mitochondrial uncoupler like FCCP (final concentration 5-10 µM) and acquire a time-lapse series of images. A rapid decrease in TMRM fluorescence indicates mitochondrial depolarization.

Measurement of Cellular Oxygen Consumption Rate (OCR)

The Seahorse XF Analyzer is a common instrument used to measure the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Materials:

-

Seahorse XFp Analyzer

-

Seahorse XFp cell culture miniplates

-

Seahorse XFp cartridge

-

Seahorse XF assay medium

-

Oligomycin, FCCP, and Rotenone/Antimycin A (components of the Seahorse XF Cell Mito Stress Test Kit)

-

Cells of interest

Procedure:

-

Seed cells in a Seahorse XFp cell culture miniplate at a predetermined optimal density and allow them to adhere overnight.

-

The day before the assay, hydrate the Seahorse XFp cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with glucose, pyruvate, and glutamine.

-

Incubate the cells in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

Load the hydrated sensor cartridge with the compounds to be injected (e.g., this compound, oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports.

-

Place the cell plate and the cartridge into the Seahorse XFp Analyzer and start the assay.

-

The instrument will measure the basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Mandatory Visualizations

Experimental Workflow for Evaluating this compound Effects

Caption: Workflow for assessing the biological effects of this compound on cells.

Logical Relationship of this compound-based Drug Development

Caption: this compound as a building block for mitochondria-targeted agents.

References

- 1. Determination of Mitochondrial Membrane Potential and Reactive Oxygen Species in Live Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 3. High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells: Identification of Tri-n-butyl-n-hexadecylphosphonium bromide as a Highly Potent Anti-HeLa Phosphonium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A pilot double-blind, placebo-controlled, randomized clinical trial of MitoQ in the treatment of septic shock: evaluating its effects on clinical outcomes and oxidative stress biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial-targeted antioxidant supplementation for improving age-related vascular dysfunction in humans: A study protocol - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Proteome-Wide Drug-Target Engagement: An In-Depth Technical Guide to Thermal Proteome Profiling (TPP)

For Researchers, Scientists, and Drug Development Professionals

Thermal Proteome Profiling (TPP) has emerged as a powerful and indispensable tool in modern drug discovery and chemical biology. This unbiased, proteome-wide technique allows for the direct observation of drug-target engagement and off-target effects within the complex milieu of living cells or cell lysates. By measuring changes in protein thermal stability upon ligand binding, TPP provides invaluable insights into a compound's mechanism of action, potency, and selectivity. This in-depth guide will delve into the core principles of TPP, provide detailed experimental protocols for its most common variants, and illustrate how to present and interpret the rich quantitative data it generates.

Core Principles of Thermal Proteome Profiling

The foundational principle of TPP is rooted in the well-established biophysical phenomenon that the binding of a ligand, such as a small molecule drug, to its protein target alters the protein's thermal stability.[1][2][3] In the vast majority of cases, ligand binding stabilizes the protein, making it more resistant to heat-induced denaturation.[2][4] TPP leverages this principle by systematically heating cell lysates or intact cells treated with a compound of interest across a range of temperatures.[4][5]

The general workflow of a TPP experiment can be summarized in the following key steps:

-

Sample Preparation and Treatment: Cells or cell lysates are prepared and incubated with the compound of interest or a vehicle control.[4][5]

-

Heat Treatment: The samples are aliquoted and heated to a range of different temperatures.[4][5]

-

Separation of Soluble and Aggregated Proteins: Upon heating, unstable proteins denature and aggregate. These aggregates are separated from the soluble protein fraction, typically by centrifugation.[4]

-

Protein Digestion and Labeling: The soluble proteins are then digested into peptides, which are subsequently labeled with isobaric mass tags (such as TMT or iTRAQ) for multiplexed quantitative mass spectrometry.[4][6]

-

Mass Spectrometry Analysis: The labeled peptide samples are combined and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]

-

Data Analysis: The resulting mass spectrometry data is processed to identify and quantify the relative abundance of each protein at each temperature point. This data is then used to construct "melting curves" for thousands of proteins simultaneously. A shift in the melting curve of a protein in the presence of a compound compared to the control is indicative of a direct or indirect interaction.[7][8][9][10]

This powerful approach is an extension of the Cellular Thermal Shift Assay (CETSA), which typically monitors the thermal stability of a single or a few proteins using antibody-based methods like Western blotting.[11] TPP, by coupling CETSA with quantitative proteomics, elevates this concept to a proteome-wide scale.[1][11]

Key Experimental Variants of TPP

There are two primary experimental formats for TPP, each offering unique insights into drug-protein interactions:

-

TPP-Temperature Range (TPP-TR): In this format, cells are treated with a single concentration of a compound and a vehicle control. Both sets of samples are then heated across a gradient of temperatures.[4][5] The resulting data allows for the determination of the melting temperature (Tm) for each protein, which is the temperature at which 50% of the protein is denatured. A change in the melting temperature (ΔTm) between the compound-treated and control samples indicates a change in the protein's thermal stability.[3]

-

TPP-Compound Concentration Range (TPP-CCR): Here, cells are treated with a range of concentrations of a compound and heated at a single, fixed temperature.[4][5] This approach generates dose-response curves for each protein, from which the potency of the compound for its targets can be determined by calculating the concentration at which half-maximal stabilization is observed (EC50).[4]

A more advanced method, known as 2D-TPP , combines both temperature and concentration ranges, providing a comprehensive matrix of protein stability that can further enhance target identification and characterization.[4]

Visualizing the Core Principles and Workflows

To better illustrate the concepts and processes involved in TPP, the following diagrams have been generated using the Graphviz DOT language.

Caption: Ligand binding stabilizes proteins against heat-induced denaturation.

Caption: The experimental workflow of a typical TPP experiment.

Detailed Experimental Protocols

The following sections provide a more detailed, step-by-step methodology for performing TPP-TR and TPP-CCR experiments. These protocols are generalized and may require optimization based on the specific cell type, compound, and available instrumentation.

Protocol 1: TPP-Temperature Range (TPP-TR)

-

Cell Culture and Treatment:

-

Culture cells to ~80% confluency.

-

Harvest cells and wash with PBS.

-

Resuspend the cell pellet in a suitable buffer (e.g., PBS) and divide into two equal portions.

-

Treat one portion with the compound of interest at a final concentration (e.g., 10 µM) and the other with vehicle (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

-

-

Heating Gradient:

-

Aliquot the compound-treated and vehicle-treated cell suspensions into PCR tubes.

-

Heat the aliquots in a thermal cycler with a temperature gradient for 3 minutes. A typical temperature range is 37°C to 67°C with 10-12 temperature points.

-

After heating, cool the samples to room temperature for 3 minutes.

-

-

Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or sonication.

-

Centrifuge the lysates at high speed (e.g., 100,000 x g) for 30 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Protein Quantification, Reduction, Alkylation, and Digestion:

-

Determine the protein concentration of each soluble fraction using a standard protein assay (e.g., BCA).

-

Take an equal amount of protein from each sample.

-

Reduce disulfide bonds with DTT (dithiothreitol).

-

Alkylate cysteine residues with iodoacetamide.

-

Digest the proteins into peptides overnight with trypsin.

-

-

Isobaric Labeling:

-

Label the peptide digests from each temperature point with a different isobaric tag (e.g., TMT10plex).

-

Quench the labeling reaction.

-

-

Sample Pooling and Cleanup:

-

Combine the labeled peptide samples.

-

Clean up the pooled sample using C18 solid-phase extraction to remove salts and detergents.

-

-

LC-MS/MS Analysis:

-

Analyze the cleaned peptide mixture by LC-MS/MS.

-

-

Data Analysis:

-

Process the raw mass spectrometry data using a suitable software pipeline (e.g., MaxQuant, Proteome Discoverer) to identify and quantify peptides and proteins.

-

Normalize the protein abundance data.

-

For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate melting curves for both the vehicle and compound-treated conditions.

-

Fit the data to a sigmoidal curve to determine the melting temperature (Tm).

-

Calculate the shift in melting temperature (ΔTm = Tm_compound - Tm_vehicle).

-

Protocol 2: TPP-Compound Concentration Range (TPP-CCR)

-

Cell Culture and Treatment:

-

Prepare cell lysates as described in the TPP-TR protocol.

-

Aliquot the cell lysate.

-

Treat each aliquot with a different concentration of the compound (e.g., a 10-point serial dilution) or vehicle. Incubate for a defined period.

-

-

Heating:

-

Heat all samples to a single, optimized temperature (e.g., a temperature close to the Tm of the expected target) for 3 minutes.

-

-

Lysis and Protein Extraction:

-

Proceed with cell lysis and separation of soluble and aggregated proteins as in the TPP-TR protocol.

-

-

Protein Quantification, Digestion, and Labeling:

-

Follow the same procedures for protein quantification, digestion, and isobaric labeling as in the TPP-TR protocol, labeling the peptides from each compound concentration with a different tag.

-

-

Sample Pooling, Cleanup, and LC-MS/MS Analysis:

-

Combine, clean up, and analyze the labeled peptide samples as in the TPP-TR protocol.

-

-

Data Analysis:

-

Process and normalize the mass spectrometry data.

-

For each protein, plot the relative abundance of the soluble fraction as a function of the compound concentration to generate dose-response curves.

-

Fit the data to a dose-response model to determine the EC50 value, which represents the concentration of the compound that produces 50% of the maximal stabilizing effect.

-

Data Presentation and Interpretation

A key aspect of TPP is the clear and concise presentation of the large datasets it generates. Quantitative data should be summarized in structured tables to facilitate easy comparison and interpretation.

Quantitative Data Summary

The following table provides a hypothetical example of TPP-TR data for a selection of proteins in a human cell line treated with the HDAC inhibitor Panobinostat. This illustrates how melting temperatures (Tm) and their shifts (ΔTm) can be presented.

| Protein ID (UniProt) | Gene Name | Vehicle Tm (°C) | Panobinostat Tm (°C) | ΔTm (°C) | p-value |

| Q13547 | HDAC1 | 52.1 | 58.5 | +6.4 | <0.001 |

| Q92769 | HDAC2 | 51.8 | 57.9 | +6.1 | <0.001 |

| P53999 | HDAC3 | 53.5 | 53.7 | +0.2 | >0.05 |

| P04035 | HSPA8 | 61.2 | 61.1 | -0.1 | >0.05 |

| P62258 | ACTB | 58.9 | 59.0 | +0.1 | >0.05 |

| P08238 | HSP90AA1 | 63.4 | 63.5 | +0.1 | >0.05 |

| Q9Y243 | HDAC6 | 49.5 | 50.1 | +0.6 | >0.05 |

| P55072 | FADS2 | 48.2 | 52.3 | +4.1 | <0.01 |

Note: The data in this table is illustrative and serves as an example of how to present TPP-TR results.

Interpretation of the Data:

-

HDAC1 and HDAC2: These known targets of Panobinostat show a significant positive ΔTm, indicating strong stabilization upon drug binding.

-

HDAC3 and HDAC6: These isoforms show minimal to no thermal shift, suggesting lower affinity or a different binding mode of Panobinostat to these proteins under the experimental conditions.

-

HSPA8, ACTB, HSP90AA1: These are examples of abundant, non-target proteins that exhibit no significant change in their thermal stability, serving as negative controls.

-

FADS2: This protein shows a significant thermal shift, suggesting it may be a previously unknown off-target of Panobinostat.

Conclusion

Thermal Proteome Profiling is a transformative technology that provides a global view of protein-ligand interactions in a physiologically relevant context. By combining the principles of thermal denaturation with quantitative mass spectrometry, TPP enables the unbiased identification of drug targets and off-targets, the assessment of compound selectivity, and the elucidation of downstream cellular responses. The detailed protocols and data presentation strategies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement and interpret TPP experiments, ultimately accelerating the discovery and development of new therapeutics.

References

- 1. Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TPP source: R/analyzeTPPTR.R [rdrr.io]

- 3. Experimental and data analysis advances in thermal proteome profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal proteome profiling: unbiased assessment of protein state through heat-induced stability changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermal proteome profiling for interrogating protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 7. bioconductor.org [bioconductor.org]

- 8. analyzeTPPTR function - RDocumentation [rdocumentation.org]

- 9. analyzeTPPTR: Analyze TPP-TR experiment in TPP: Analyze thermal proteome profiling (TPP) experiments [rdrr.io]

- 10. Obtaining Functional Proteomics Insights From Thermal Proteome Profiling Through Optimized Melt Shift Calculation and Statistical Analysis With InflectSSP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

The Target Product Profile: A Strategic Blueprint for Accelerating Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the high-stakes arena of pharmaceutical research and development, the journey from a promising molecule to a market-approved therapy is fraught with challenges, escalating costs, and a high rate of attrition. A key to navigating this complex landscape is the adoption of a strategic framework that aligns scientific rigor with commercial viability from the earliest stages of discovery. The Target Product Profile (TPP) has emerged as an indispensable tool to achieve this alignment, providing a dynamic and comprehensive blueprint that guides a drug candidate's journey from laboratory to clinic and beyond.

A TPP is a living document that outlines the desired characteristics of a future drug, beginning with the end in mind: the product label.[1] By defining the optimal and minimally acceptable attributes for a therapeutic candidate, the TPP serves as a North Star for multidisciplinary teams, ensuring that all research, development, and commercial activities are cohesive and goal-oriented. This proactive approach has been shown to enhance research and development (R&D) efficiency, streamline regulatory processes, and ultimately increase the probability of commercial success.[2][3]

This technical guide delves into the core advantages of integrating a TPP into the drug discovery process. It provides a comprehensive overview of how a TPP informs critical decision-making, shapes experimental design, and fosters a collaborative environment. Through detailed tables, experimental protocols, and workflow visualizations, this guide equips researchers, scientists, and drug development professionals with the knowledge to effectively leverage the TPP to de-risk projects, optimize resource allocation, and accelerate the delivery of novel medicines to patients in need.

The Quantitative Edge: How TPPs Drive Efficiency and Success

While the qualitative benefits of a TPP in fostering alignment and communication are widely acknowledged, its quantitative impact on the efficiency and success of drug discovery is a critical consideration for any R&D organization. Although comprehensive, direct comparative data between projects with and without a TPP is not always publicly available due to the proprietary nature of pharmaceutical development, industry analyses and regulatory observations point towards significant advantages.

One of the primary drivers of inefficiency in drug development is the disconnect between R&D and commercial teams. A 2022 survey of 150 biopharmaceutical executives revealed that 53% cited this gap as a major contributor to poor R&D productivity.[2] The TPP directly addresses this issue by creating a shared vision and a common set of goals, thereby reducing costly rework and strategic misalignments.

Furthermore, regulatory agencies like the U.S. Food and Drug Administration (FDA) have recognized the value of the TPP in facilitating more efficient reviews. A 2017 study found that New Drug Applications (NDAs) that included a TPP had significantly shorter review times compared to those that did not.[4] This suggests that a well-defined TPP can lead to a more focused and complete submission package, reducing the number of questions and clarifications required from regulators.

The following tables summarize the potential quantitative impact of TPP adoption on key drug discovery and development metrics. These figures are based on industry reports and expert analysis and should be considered indicative of the potential benefits.

| Metric | Impact of TPP Adoption | Source of Evidence |

| R&D Productivity | Potential for significant improvement by reducing strategic misalignments and rework. | Industry surveys indicate a major cause of poor productivity is the R&D-commercial disconnect, which TPPs help to bridge.[2] |

| Clinical Trial Success Rates | Increased likelihood of success by ensuring trials are designed to meet predefined efficacy and safety targets. | TPPs help in setting clear, clinically meaningful endpoints, reducing the risk of trial failure due to poorly defined objectives. |

| Regulatory Review Times | Shorter review cycles for submissions that include a TPP. | A 2017 study showed a correlation between TPP inclusion in NDAs and faster FDA review times.[4] |

| "Go/No-Go" Decision Making | More timely and data-driven decisions, reducing investment in non-viable candidates. | The TPP provides a clear framework of success criteria against which to evaluate emerging data. |

| Time to Market | Potential for accelerated timelines due to increased efficiency in development and regulatory phases. | By streamlining processes and reducing delays, TPPs can contribute to a faster path to market approval.[1] |

| Commercial Success | Higher probability of market uptake and meeting commercial goals. | TPPs ensure that the final product attributes are aligned with patient needs and market demands from the outset.[3] |

Table 1: Potential Quantitative Impact of TPP Adoption in Drug Discovery

| TPP Attribute | Corresponding Development Metric | Potential Impact of a Well-Defined TPP |

| Indication and Patient Population | Clinical trial enrollment rate and relevance. | Faster enrollment and higher likelihood of demonstrating a clinically meaningful effect in the target population. |

| Efficacy Endpoints (Minimal and Optimal) | Phase II/III success rates. | Clearer go/no-go criteria and a higher probability of meeting primary endpoints. |

| Safety and Tolerability Profile | Attrition rate due to safety concerns. | Early identification of potential safety liabilities and development of mitigation strategies. |

| Dosage and Administration | Patient adherence and market competitiveness. | Development of a patient-friendly regimen that can be a key differentiator. |

| Mechanism of Action | Strength of the scientific rationale and regulatory buy-in. | A clear and well-supported MOA can facilitate more productive discussions with regulatory agencies. |

| CMC (Chemistry, Manufacturing, and Controls) | Time to IND/NDA submission and cost of goods. | A Quality Target Product Profile (QTPP) derived from the TPP streamlines CMC development, reducing delays and manufacturing costs.[5] |

Table 2: Linking TPP Attributes to Key Development Metrics

From Theory to Practice: TPP-Guided Experimental Protocols

The strategic guidance provided by a TPP translates directly into the design and execution of key experiments throughout the drug discovery pipeline. By defining the desired product characteristics upfront, the TPP ensures that each experimental stage is focused on generating the data necessary to make informed go/no-go decisions.

Target Validation and Prioritization

The TPP provides the initial framework for selecting and validating a biological target. The desired indication, patient population, and competitive landscape outlined in the TPP will dictate the criteria for a suitable target.

Methodology for TPP-Guided Target Validation:

-

Define Target-Disease Linkage Criteria: Based on the TPP's specified indication, establish the level of evidence required to link a target to the disease pathophysiology. This may include genetic validation, preclinical model data, and human biomarker data.

-

Assess "Druggability" Against TPP Modality: The TPP will specify the intended therapeutic modality (e.g., small molecule, antibody, gene therapy). The target must be amenable to modulation by the chosen modality.

-

Evaluate the Competitive Landscape: The TPP's positioning statement will guide the assessment of whether modulating the target will offer a significant advantage over existing or emerging therapies.

-

Develop a Target Validation Assay Cascade: Design a series of in vitro and in vivo experiments to confirm the target's role in the disease and its potential for therapeutic intervention. The assays should be designed to provide data that directly addresses the efficacy and safety parameters defined in the TPP.

Lead Optimization

During lead optimization, the TPP serves as a multi-parameter optimization guide. The goal is to refine a lead compound's properties to meet the predefined criteria for potency, selectivity, pharmacokinetics, and safety.

Methodology for TPP-Guided Lead Optimization:

-

Establish a Screening Cascade Aligned with the TPP: Design a series of assays to evaluate compounds against the key attributes defined in the TPP. This will include primary and secondary pharmacology assays, ADME (Absorption, Distribution, Metabolism, and Excretion) assays, and early safety screens.

-

Define "Go/No-Go" Criteria for Each Parameter: For each attribute in the TPP (e.g., IC50 for the primary target, selectivity against key off-targets, oral bioavailability), establish clear numerical thresholds for advancing a compound.

-

Iterative Design-Make-Test-Analyze (DMTA) Cycles: Use the data from the screening cascade to inform the design of new analogs. Each cycle should be aimed at addressing specific deficiencies relative to the TPP.

-

In Vivo Proof-of-Concept Studies: Once a compound meets the in vitro TPP criteria, conduct in vivo studies in a relevant animal model to demonstrate efficacy and establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship. The study design, including the endpoints and duration, should be guided by the TPP's clinical efficacy targets.

IND-Enabling Toxicology Studies

The TPP's safety and tolerability profile is a critical input for the design of IND-enabling toxicology studies. These studies are designed to identify potential toxicities and to establish a safe starting dose for first-in-human clinical trials.

Methodology for TPP-Guided IND-Enabling Toxicology Studies:

-

Identify Potential On-Target and Off-Target Toxicities: Based on the target's known biology and the lead compound's selectivity profile, predict potential safety concerns.

-

Select a Relevant Animal Species: Choose a species in which the pharmacology of the drug candidate is similar to humans.

-

Design Dose-Ranging and GLP-Compliant Toxicology Studies: The study design, including the dose levels, duration of treatment, and endpoints, should be sufficient to identify a No-Observed-Adverse-Effect Level (NOAEL) and to characterize the dose-limiting toxicities. The safety margins should be evaluated in the context of the intended clinical dose and duration of treatment as specified in the TPP.

-

Develop a Clinical Monitoring Plan: The findings from the toxicology studies will inform the safety monitoring plan for the Phase 1 clinical trial, directly linking preclinical findings to the TPP's safety requirements.

Visualizing the TPP-Driven Workflow

The integration of a TPP into the drug discovery process creates a structured and logical flow of activities. The following diagrams, generated using Graphviz (DOT language), illustrate key workflows that are guided by the TPP.

The diagram above illustrates how the TPP serves as the foundational document for the target validation process. It sets the criteria against which potential targets are evaluated, ensuring that only those with a high probability of meeting the desired product profile are advanced into the lead generation phase.

This diagram showcases the cyclical nature of lead optimization, with the TPP at its core. Each iteration of the Design-Make-Test-Analyze (DMTA) cycle is guided by the predefined criteria in the TPP, ensuring a focused and efficient path towards identifying a preclinical candidate.

This final diagram illustrates the crucial link between the TPP and clinical development. The TPP provides the strategic framework for the entire clinical program, defining the key questions that each phase of clinical testing must answer to support the desired product label.

Conclusion

In an increasingly complex and competitive drug discovery landscape, the Target Product Profile stands out as a powerful strategic tool for enhancing R&D productivity and increasing the likelihood of success. By establishing a clear, cross-functional vision of the desired final product, the TPP guides decision-making, focuses experimental efforts, and streamlines interactions with regulatory authorities. The adoption of a TPP is not merely a documentation exercise; it is a fundamental shift towards a more disciplined, proactive, and ultimately more successful approach to drug development. For researchers, scientists, and drug development professionals, embracing the TPP is a critical step in translating scientific innovation into tangible therapies that can make a meaningful difference in patients' lives.

References

Unlocking Protein-Ligand Interactions: An In-depth Technical Guide to Protein Thermal Shift Assays

For Researchers, Scientists, and Drug Development Professionals

The study of protein-ligand interactions is a cornerstone of modern drug discovery and molecular biology. Understanding how a small molecule binds to its protein target is critical for validating therapeutic hypotheses, optimizing lead compounds, and elucidating biological pathways. Among the biophysical techniques available, protein thermal shift assays have emerged as a powerful, versatile, and widely adopted methodology for detecting and characterizing these interactions. This guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation of the two most prominent thermal shift techniques: Differential Scanning Fluorimetry (DSF) and the Cellular Thermal Shift Assay (CETSA).

Core Principles: Ligand-Induced Thermal Stabilization

At its heart, the protein thermal shift assay is based on a simple yet elegant principle: the binding of a ligand to a protein typically increases the protein's thermal stability.[1] When a protein is subjected to increasing temperature, it will eventually lose its three-dimensional structure and unfold, or "melt." The temperature at which half of the protein population is unfolded is known as the melting temperature (Tm).[2]

A ligand-bound protein is often more resistant to thermal denaturation than the unbound protein. This is because the energy required to break the non-covalent interactions holding the protein together, as well as the interactions between the protein and the ligand, is higher. This results in an increase in the protein's melting temperature. The magnitude of this "thermal shift" (ΔTm) is related to the affinity of the ligand for the protein.

Differential Scanning Fluorimetry (DSF): A High-Throughput Screening Powerhouse

Differential Scanning Fluorimetry (DSF), also known as Thermal Shift Assay (TSA) or ThermoFluor, is a high-throughput, fluorescence-based method used to determine the melting temperature of a purified protein.[3] The assay is typically performed in a real-time polymerase chain reaction (qPCR) instrument, which allows for precise temperature control and simultaneous fluorescence detection in a multi-well plate format.

The core of the DSF experiment involves a fluorescent dye, most commonly SYPRO Orange, which has a high quantum yield in a nonpolar environment and is quenched in an aqueous solution.[3] In the folded state of a protein, the hydrophobic residues are buried within its core. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, allowing the SYPRO Orange dye to bind and fluoresce. The resulting sigmoidal curve of fluorescence intensity versus temperature allows for the determination of the protein's melting temperature.[2]

Experimental Workflow: Differential Scanning Fluorimetry (DSF)

The following diagram illustrates the typical workflow for a DSF experiment.

Detailed Experimental Protocol: Differential Scanning Fluorimetry (DSF)

This protocol provides a general guideline for performing a DSF experiment. Optimization of protein and dye concentrations, as well as the temperature ramp rate, may be necessary for specific proteins.

Materials:

-

Purified protein of interest (typically at a stock concentration of 1-5 mg/mL)

-

SYPRO Orange fluorescent dye (5000x stock in DMSO)

-

Ligand of interest (dissolved in a compatible solvent)

-

Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)

-

Real-time PCR instrument

-

Optically clear 96- or 384-well PCR plates

Procedure:

-

Prepare the Master Mix:

-

In a microcentrifuge tube, prepare a master mix containing the assay buffer, purified protein, and SYPRO Orange dye. A typical final protein concentration is 2-10 µM, and a final SYPRO Orange concentration is 5x.

-

For a 20 µL final reaction volume, you might mix:

-

15 µL Assay Buffer

-

2 µL Protein Stock (to achieve final concentration)

-

0.02 µL SYPRO Orange (5000x stock)

-

Adjust volumes as needed.

-

-

-

Aliquot Master Mix and Add Ligand:

-

Aliquot the master mix into the wells of the PCR plate.

-

Add the ligand of interest at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) for the no-ligand condition.

-

-

Seal and Centrifuge the Plate:

-

Seal the PCR plate with an optically clear adhesive seal.

-

Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to ensure all components are mixed and at the bottom of the wells.

-

-

Perform the Thermal Melt Experiment:

-

Place the plate in the real-time PCR instrument.

-

Set up the instrument to perform a melt curve analysis.

-

A typical temperature ramp is from 25°C to 95°C with a ramp rate of 0.5-1.0°C per minute.[4]

-

Set the instrument to collect fluorescence data at each temperature increment.

-

-

Data Analysis:

-

Export the fluorescence data as a function of temperature.

-

Plot the data to generate the melting curves.

-

The melting temperature (Tm) is the midpoint of the sigmoidal transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the curve.[5]

-

Calculate the thermal shift (ΔTm) by subtracting the Tm of the protein without ligand from the Tm of the protein with ligand (ΔTm = Tm(with ligand) - Tm(without ligand)).

-

Cellular Thermal Shift Assay (CETSA): Probing Target Engagement in a Physiological Context

While DSF is a powerful tool for studying purified proteins, it does not provide information about how a compound interacts with its target in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) was developed to address this limitation by directly measuring target engagement in intact cells or cell lysates.[6]

The principle of CETSA is the same as DSF: ligand binding stabilizes the target protein against thermal denaturation. However, in CETSA, the readout is the amount of soluble protein remaining after heating, which is typically quantified by Western blotting or other protein detection methods.[7]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram outlines the general workflow for a CETSA experiment followed by Western blot analysis.

Detailed Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot

This protocol provides a step-by-step guide for performing a CETSA experiment with Western blot detection.

Materials:

-

Cultured cells expressing the protein of interest

-

Compound of interest (dissolved in a cell-compatible solvent like DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the target protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system for Western blots

Procedure:

-

Cell Treatment:

-

Seed cells in culture plates and grow to the desired confluency (typically 80-90%).

-

Treat the cells with the compound of interest at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-4 hours) at 37°C.[7]

-

-

Cell Harvesting and Heating:

-

Harvest the cells by scraping or trypsinization.

-

Wash the cells with cold PBS and resuspend the cell pellet in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (typically 3-8 minutes) in a thermal cycler, followed by cooling to room temperature for 3 minutes.[6][7]

-

-

Cell Lysis and Fractionation:

-

Add lysis buffer to each tube and lyse the cells (e.g., by freeze-thaw cycles or sonication).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, insoluble proteins.[8]

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

-

Protein Quantification and Western Blotting:

-

Determine the protein concentration of the soluble fractions using a BCA assay or similar method.

-

Normalize the protein concentrations for all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., at a 1:1000 to 1:3000 dilution) overnight at 4°C.[8]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.[8]

-

Develop the blot using a chemiluminescent substrate and capture the image.

-

-

Data Analysis:

-

Quantify the band intensities from the Western blot images.

-

Plot the normalized band intensity (representing the amount of soluble protein) as a function of temperature for both the compound-treated and vehicle-treated samples.

-

The shift in the melting curve indicates ligand-induced stabilization of the target protein.

-

Data Presentation: Quantitative Insights into Protein-Ligand Interactions

A key advantage of thermal shift assays is their ability to provide quantitative data on protein stability and ligand binding. The change in melting temperature (ΔTm) upon ligand binding can be correlated with the ligand's binding affinity (Kd). While a direct thermodynamic correlation is complex, a larger ΔTm generally indicates a higher affinity interaction.

Table 1: Examples of Thermal Shift Data for Various Protein-Ligand Interactions

| Protein | Ligand | Binding Affinity (Kd) | ΔTm (°C) |

| Hexokinase | Glucose | 1.12 ± 0.05 mM | ~4.0 |

| WcbI | Coenzyme A | - | 15.0 |

| MEK1 | Trametinib | - | - |

| MEK1 | Cobimetinib | - | - |

| MEK1 | Selumetinib | - | - |

| Various Kinases | Various Inhibitors | Sub-µM to mM | 2 - 15 |

Data compiled from multiple sources.[9][10] Note that direct comparison of ΔTm values across different protein systems should be done with caution as the magnitude of the shift can be influenced by factors other than binding affinity alone.

Mandatory Visualization: Signaling Pathway Context

The Cellular Thermal Shift Assay is particularly powerful for studying target engagement within the context of cellular signaling pathways. For example, CETSA can be used to confirm that a drug designed to inhibit a specific kinase in the Mitogen-Activated Protein Kinase (MAPK) pathway is indeed binding to its intended target in cells.

MAPK Signaling Pathway and MEK1/2 Inhibition

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. A key component of this pathway is the dual-specificity kinase MEK1/2, which phosphorylates and activates ERK1/2. Dysregulation of the MAPK pathway is a hallmark of many cancers, making MEK1/2 an important drug target.

The following diagram illustrates a simplified MAPK signaling pathway, highlighting the inhibition of MEK1/2, which can be validated using CETSA.

Conclusion